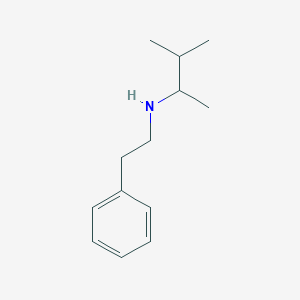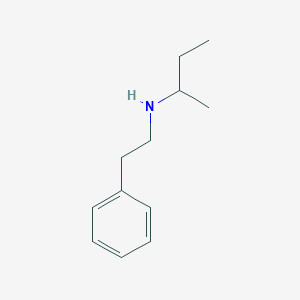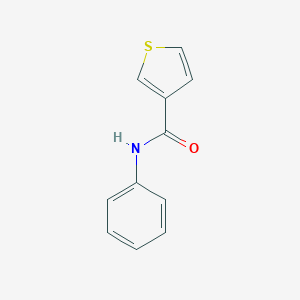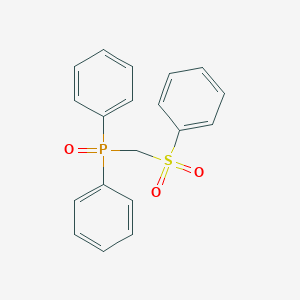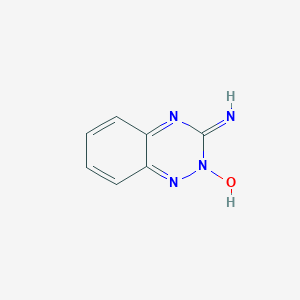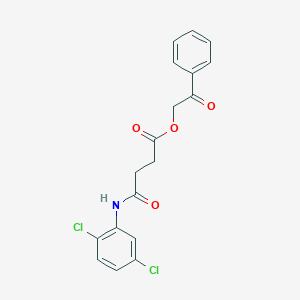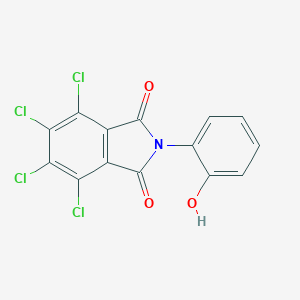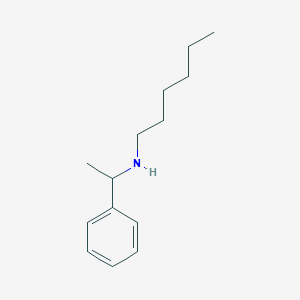
Hexyl(1-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl(1-phenylethyl)amine is an organic compound with the molecular formula C14H23N It is a secondary amine characterized by the presence of a hexyl group and a 1-phenylethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl(1-phenylethyl)amine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenylethylamine with hexylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines or amides.
Aplicaciones Científicas De Investigación
Hexyl(1-phenylethyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexyl(1-phenylethyl)amine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic reactions. Its molecular structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylethylamine: A primary amine with a similar structure but lacks the hexyl group.
N-hexylamine: A primary amine with a hexyl group but lacks the phenylethyl group.
N-phenylethyl-N-methylamine: A secondary amine with a phenylethyl group and a methyl group instead of a hexyl group.
Uniqueness
Hexyl(1-phenylethyl)amine is unique due to the combination of the hexyl and 1-phenylethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.
Propiedades
Número CAS |
55386-59-9 |
|---|---|
Fórmula molecular |
C14H23N |
Peso molecular |
205.34g/mol |
Nombre IUPAC |
N-(1-phenylethyl)hexan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-4-5-9-12-15-13(2)14-10-7-6-8-11-14/h6-8,10-11,13,15H,3-5,9,12H2,1-2H3 |
Clave InChI |
RGSPUCRWIKFBND-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(C)C1=CC=CC=C1 |
SMILES canónico |
CCCCCCNC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B433901.png)
![11-methyl-5-(4-methylsulfanylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B433902.png)
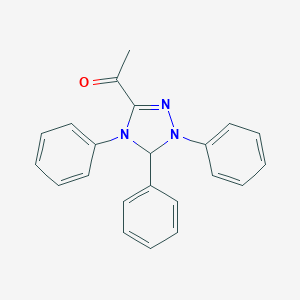
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B433928.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B433935.png)
![(5-bromo-2-hydroxyphenyl)(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)methanone](/img/structure/B433947.png)
![ethyl {6-[6-(4-chlorophenyl)-4-(2-hydroxyphenyl)-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B433949.png)
